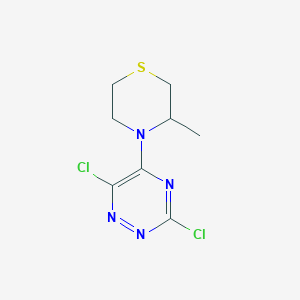
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with dichloro groups and a thiomorpholine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine typically involves the reaction of 3,6-dichloro-1,2,4-triazine with 3-methylthiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiomorpholine moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding hydrolyzed products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield triazine derivatives with different functional groups, while oxidation of the thiomorpholine moiety may produce sulfoxides or sulfones.
Applications De Recherche Scientifique
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine involves its interaction with specific molecular targets and pathways. The triazine ring and thiomorpholine moiety can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-1,2,4-triazine: A closely related compound with similar chemical properties but lacking the thiomorpholine moiety.
4-(3,6-Dichloro-1,2,4-triazin-5-yl)piperazine-2,6-dione: Another triazine derivative with different substituents on the triazine ring.
1-[(3,6-Dichloro-1,2,4-triazin-5-yl)amino]-2-methyl-2-butanol: A compound with a similar triazine core but different functional groups.
Uniqueness
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine is unique due to the presence of both the dichloro-triazine ring and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10Cl2N4S |
|---|---|
Poids moléculaire |
265.16 g/mol |
Nom IUPAC |
4-(3,6-dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine |
InChI |
InChI=1S/C8H10Cl2N4S/c1-5-4-15-3-2-14(5)7-6(9)12-13-8(10)11-7/h5H,2-4H2,1H3 |
Clé InChI |
CDWCJPLGTSFQTM-UHFFFAOYSA-N |
SMILES canonique |
CC1CSCCN1C2=C(N=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



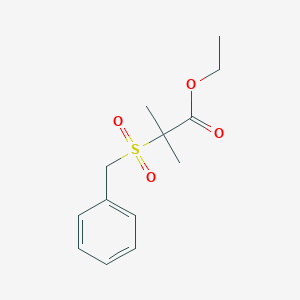
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
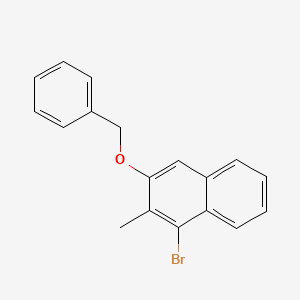
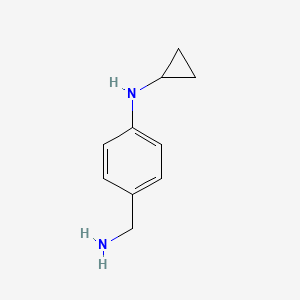
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)
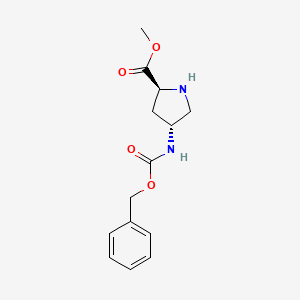
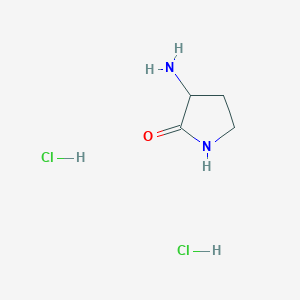
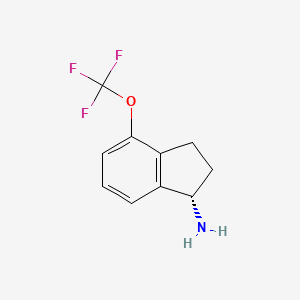
![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)

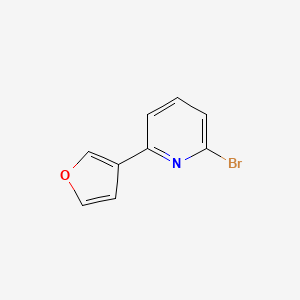
![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
